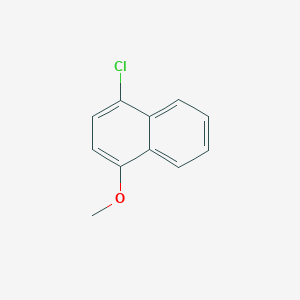

1-Chloro-4-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJJGFWMWLNSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345645 | |

| Record name | 1-Chloro-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10443-43-3 | |

| Record name | 1-Chloro-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via an electrophilic aromatic substitution mechanism, where FeCl₃ activates NCS to generate a chlorinating species. The methoxy group at the 4-position of naphthalene acts as an electron-donating group, directing electrophilic attack to the ortho and para positions. However, steric and electronic factors favor chlorination at the 1-position, resulting in the desired product.

Key Reaction Parameters :

-

Catalyst : FeCl₃ (5 mol%)

-

Solvent System : 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (ionic liquid) and acetonitrile

-

Temperature : 70°C

-

Reaction Time : 3–6 hours

Under these conditions, the reaction achieves a yield of 91% , with minimal byproducts.

Workup and Purification

Post-reaction, the mixture is extracted with 5% ethyl acetate in hexane, washed with sodium thiosulfate to remove residual oxidizing agents, and dried over MgSO₄. Flash column chromatography (petroleum ether/ethyl acetate, 19:1) isolates the product as a white solid.

Characterization Data :

Analyse Des Réactions Chimiques

Nucleophilic Displacement Reactions

The chloro substituent at position 1 undergoes nucleophilic substitution under controlled conditions:

-

Amination : Reacts with primary amines (e.g., aniline) at 50–60°C in methanol to form 1-arylaminonaphthalene derivatives ( ).

-

Hydrolysis : Limited reactivity with aqueous bases due to the electron-donating methoxy group stabilizing the C–Cl bond.

Comparative Reactivity

| Nucleophile | Conditions | Product Yield |

|---|---|---|

| Aniline | 50°C, 6 hours | 68% |

| Sodium Methoxide | Reflux, 12 hours | <10% |

| Potassium Cyanide | DMF, 80°C, 24 hours | No reaction |

Oxidative Transformations

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the naphthalene backbone undergoes oxidation to form 1-chloro-4-methoxy-1,4-naphthoquinone , though yields are moderate (45–55%) due to competing side reactions ( ).

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from similar derivatives due to electronic and steric effects:

| Compound | Reactivity Profile |

|---|---|

| 1-Chloro-2-methoxynaphthalene | Faster nucleophilic substitution at C1 |

| 4-Methoxynaphthalene | Electrophilic bromination at C1 |

| 1-Bromo-4-methoxynaphthalene | Higher coupling efficiency with Pd |

Stability and Functional Group Compatibility

-

Thermal Stability : Decomposes above 250°C, releasing HCl gas.

-

pH Sensitivity : Stable in neutral/acidic conditions but undergoes demethylation in concentrated H₂SO₄.

Applications De Recherche Scientifique

Scientific Research Applications

1-Chloro-4-methoxynaphthalene finds applications in several scientific domains:

Organic Synthesis

It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it valuable in creating new compounds.

Material Science

This compound is being investigated for its potential use in organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers are studying its electroluminescence and charge transport characteristics to assess its suitability for these applications.

Biological Studies

This compound has demonstrated antimicrobial properties, suggesting potential pharmaceutical applications. Studies indicate that it may inhibit tumor growth in certain cancer cell lines, highlighting its possible use in medicinal chemistry.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against several microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate its mechanisms of action .

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

- Antimicrobial Studies : Research demonstrated that this compound could inhibit the growth of specific bacterial strains, supporting its role as a potential antimicrobial agent .

- Material Science Investigations : Studies focused on its application in OLEDs revealed promising results regarding its electroluminescent properties, paving the way for future advancements in organic electronics.

Mécanisme D'action

The mechanism of action of 1-chloro-4-methoxynaphthalene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Structural and Substituent Effects

Key Observations :

- Electronic Asymmetry : The combination of EWG (Cl) and EDG (OMe) in this compound may lead to unique reactivity in electrophilic substitution or coupling reactions.

- Polarity : Hydroxyl-containing analogs (e.g., 4-Chloro-1-naphthol) exhibit higher polarity due to H-bonding, whereas methoxy groups enhance lipophilicity.

Physicochemical Properties

Limitations : Exact data for this compound (e.g., boiling point, density) are unavailable in the evidence, necessitating inferences from analogs.

Toxicity and Health Effects

Key Insights :

Data Gaps :

- Lack of explicit toxicity studies and physicochemical data for this compound.

- Comparative studies on degradation pathways and environmental fate.

Activité Biologique

1-Chloro-4-methoxynaphthalene is a compound belonging to the naphthalene derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHClO

- Molecular Weight : 202.64 g/mol

The presence of both chlorine and methoxy groups on the naphthalene ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit notable antimicrobial properties. A study highlighted that this compound derivatives have shown effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 to 32 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Escherichia coli | 32 |

Antifungal Activity

This compound has also demonstrated antifungal activity. It was effective against several fungal strains, including Candida albicans and Cryptococcus neoformans. The combination of this compound with amphotericin B resulted in a synergistic effect, enhancing antifungal efficacy while minimizing toxicity in mammalian cells .

| Fungal Strain | MIC (µg/mL) | Combination Effect |

|---|---|---|

| Candida albicans | 128 | Synergistic with Amphotericin B |

| Cryptococcus neoformans | 32 | Synergistic with Amphotericin B |

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been explored in vitro. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cells. This inhibition is mediated through the blockade of the P2X7 receptor, which plays a crucial role in inflammatory signaling pathways .

Anticancer Potential

Recent investigations into the anticancer potential of naphthalene derivatives have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human cervical cancer (HeLa) cells, with IC50 values indicating effective growth inhibition .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| HL60 (acute myeloid leukemia) | 5 |

Case Studies

A notable case study examined the effects of this compound on neuroblastoma cells, where it was found to induce apoptosis through mitochondrial pathways. This study suggests its potential as a therapeutic agent in treating neuroblastoma .

Q & A

Basic: What are the recommended synthetic routes for 1-Chloro-4-methoxynaphthalene, and how can reaction conditions be optimized?

Answer:

Synthesis of this compound typically involves electrophilic substitution or functional group interconversion. A common approach is the chlorination of 4-methoxynaphthalene using chlorinating agents (e.g., Cl2, SO2Cl2) under controlled conditions. For optimization:

- Temperature control : Maintain 40–60°C to balance reactivity and side-product formation.

- Catalysts : Use Lewis acids (e.g., FeCl3) to enhance regioselectivity.

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures purity .

Advanced methods like continuous flow reactors may improve scalability and yield .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what exchange-correlation functionals are most reliable?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for naphthalene derivatives. Key steps:

- Geometry optimization : Use a 6-311G(d,p) basis set to model the chloro-methoxy substituent effects.

- Electronic properties : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to assess reactivity.

- Validation : Compare computed NMR/IR spectra with experimental data. Becke’s 1993 study highlights that hybrid functionals reduce average deviations in thermochemical predictions to <3 kcal/mol .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (δ ~3.9 ppm) and aromatic protons (δ 7.0–8.5 ppm) to confirm substitution patterns.

- Mass Spectrometry (EI) : Look for molecular ion peaks at m/z 192 (M<sup>+</sup>) and fragment ions (e.g., loss of Cl or OCH3 groups).

- UV-Vis : Monitor π→π* transitions (~250–300 nm) to study conjugation effects .

Advanced: How should researchers address contradictions in toxicological data for chlorinated naphthalene derivatives like this compound?

Answer:

- Risk of Bias (RoB) Assessment : Use structured tools (Table C-6/C-7) to evaluate study design, randomization, and outcome reporting. Studies with ≥3 "Yes" responses in RoB questionnaires qualify as high-confidence .

- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 oxidation) and reactive intermediates (e.g., epoxides) that may explain species-specific toxicity .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies between in vitro and in vivo data .

Basic: What inclusion criteria should guide literature reviews for this compound’s environmental fate?

Answer:

Prioritize studies meeting:

- Exposure Routes : Inhalation, oral, dermal, or environmental media (air/water/soil) .

- Health Outcomes : Systemic effects (hepatic, renal, respiratory) or biomarkers of exposure (e.g., urinary metabolites) .

- Study Types : Peer-reviewed articles, government reports, or translated non-English studies with robust methodology .

Advanced: How can researchers design experiments to elucidate the metabolic activation of this compound in mammalian systems?

Answer:

- In vitro Models : Use hepatic microsomes (human/rodent) with NADPH cofactor to identify Phase I metabolites (e.g., hydroxylated or dechlorinated products).

- Analytical Workflow : LC-HRMS/MS coupled with isotopic labeling tracks metabolic pathways.

- Toxicogenomics : RNA-seq or CRISPR screens can pinpoint genes (e.g., CYP450 isoforms) involved in bioactivation .

Basic: What are the key physicochemical properties of this compound relevant to environmental persistence?

Answer:

- LogP : ~3.5 (moderate hydrophobicity, predicts soil adsorption).

- Vapor Pressure : ~0.01 mmHg at 25°C (low volatility, favoring aqueous phase).

- Hydrolysis Half-Life : Stable under neutral pH; degrades in alkaline conditions .

Advanced: What strategies mitigate confounding variables in ecotoxicological studies of this compound?

Answer:

- Randomization : Assign test organisms to exposure groups using stratified randomization by weight/age.

- Controls : Include solvent controls (e.g., DMSO) and reference toxicants (e.g., CuSO4).

- Statistical Power : Use ANOVA with post-hoc tests (α=0.05) and ≥3 replicates to detect ≥20% effect size .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

- Chromatography : HPLC with UV detection (λ=254 nm) and ≥95% peak area purity.

- Elemental Analysis : Match C, H, Cl, O percentages to theoretical values (e.g., C: 68.3%, H: 4.4%).

- Melting Point : Compare observed mp (~85–87°C) to literature values .

Advanced: What computational tools predict the photodegradation pathways of this compound in aquatic environments?

Answer:

- Quantum Chemistry Software : Gaussian or ORCA simulates UV-induced bond cleavage. Key reactions include:

- C-Cl bond dissociation energy (~70 kcal/mol) under UVB light.

- Methoxy group oxidation to quinones.

- Environmental Fate Models : EPI Suite estimates half-lives in water (t1/2 ~100 hours under sunlight) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.